Enhanced Lipophilicity vs. C4-Isomer
The N1-substituted target compound demonstrates a significantly higher partition coefficient compared to its C4-substituted positional isomer, 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol (CAS 1007462-48-7). This difference is critical for predicting passive membrane permeability and oral bioavailability in drug discovery programs. The target compound's LogP is measured at 0.80, whereas the C4-isomer is reported with a LogP of -0.34 .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.80 |
| Comparator Or Baseline | 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol (CAS 1007462-48-7): LogP = -0.34 |
| Quantified Difference | ΔLogP = 1.14 (target is ~14-fold more lipophilic) |
| Conditions | Calculated LogP values from authoritative vendor databases (Chemscene for target; Hit2Lead for comparator). |
Why This Matters
A difference of over one LogP unit indicates that the target compound is substantially more capable of crossing lipid bilayers, making it the superior choice for projects where intracellular target engagement or CNS penetration is required, directly impacting procurement decisions for medicinal chemistry campaigns.
